2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate
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Overview
Description
2-METHOXY-4-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a methoxy group, a nitrophenoxy group, and a bromobenzoate moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-methoxy-4-formylphenol with 2-nitrophenoxyacetic acid hydrazide to form the hydrazone intermediate. This intermediate is then reacted with 2-bromobenzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder (Fe) in acidic medium are used.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-METHOXY-4-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE involves its interaction with specific molecular targets. The nitrophenoxy and bromobenzoate groups may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-METHOXY-4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE
- 2-METHOXY-4-[(E)-{[2-(2-NITROPHENOXY)PROPANOYL]HYDRAZONO}METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE
- 2-METHOXY-4-[(E)-{[(2-NITROPHENOXY)ACETYL]HYDRAZONO}METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE
Uniqueness
2-METHOXY-4-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for targeted interactions with specific molecular targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C23H18BrN3O7 |
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Molecular Weight |
528.3 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C23H18BrN3O7/c1-32-21-12-15(10-11-20(21)34-23(29)16-6-2-3-7-17(16)24)13-25-26-22(28)14-33-19-9-5-4-8-18(19)27(30)31/h2-13H,14H2,1H3,(H,26,28)/b25-13+ |
InChI Key |
IQOHRANECFZCTJ-DHRITJCHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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